molecular formula C19H14F3N5O3S B2544169 N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-06-0

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2544169
CAS No.: 888426-06-0
M. Wt: 449.41
InChI Key: HHXUOGHSAPJANV-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H14F3N5O3S and its molecular weight is 449.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research into fluorobenzamides, which are structurally related to the queried compound, highlights their potential as promising antimicrobial agents. Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom, demonstrating significant antimicrobial activity against a range of bacteria and fungi, with particular efficacy noted in compounds with fluorine substitutions enhancing their antimicrobial effects (Desai, Rajpara, & Joshi, 2013).

Applications in Polymer Science

The synthesis and characterization of novel aromatic polyimides, incorporating similar fluorinated components, have been explored. These materials exhibit high solubility in organic solvents and possess thermal stability across a wide range of temperatures, suggesting applications in advanced material sciences and engineering (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Anticancer Applications

In the realm of cancer research, compounds structurally related to the queried chemical have been identified as potential hypoxia-selective cytotoxins, offering a targeted approach to cancer treatment. The selective toxicity of these compounds towards hypoxic cells suggests a promising avenue for developing more effective anticancer therapies (Palmer, van Zijl, Denny, & Wilson, 1995).

Radiochemical Synthesis for Medical Imaging

The development of thiol-reactive synthons for radiofluorination of peptides and proteins, such as N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, underscores the importance of fluorinated benzamides in medical diagnostics and imaging. Such compounds are instrumental in enhancing the specificity and efficacy of imaging agents used in various medical applications (Kiesewetter, Jacobson, Lang, & Chen, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-fluoroaniline to form 2-((2-fluorophenyl)amino)-2-oxoethylthiourea. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-fluoroaniline", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with ethyl chloroformate to form ethyl N-(4-amino-2-thioxo-1,2-dihydropyrimidin-5-yl)carbamate.", "Step 2: Ethyl N-(4-amino-2-thioxo-1,2-dihydropyrimidin-5-yl)carbamate is then reacted with hydrazine hydrate to form 4-amino-2-thiouracil.", "Step 3: 4-amino-2-thiouracil is then reacted with 2-fluoroaniline in the presence of a base such as potassium carbonate to form 2-((2-fluorophenyl)amino)-2-oxoethylthiourea.", "Step 4: 2-((2-fluorophenyl)amino)-2-oxoethylthiourea is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] }

CAS No.

888426-06-0

Molecular Formula

C19H14F3N5O3S

Molecular Weight

449.41

IUPAC Name

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C19H14F3N5O3S/c20-10-6-5-9(7-12(10)22)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-4-2-1-3-11(13)21/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

HHXUOGHSAPJANV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F

solubility

not available

Origin of Product

United States

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